3-Hydroxyvalproic acid

Developmental Toxicology Teratogenicity In Vitro Embryo Culture

3-Hydroxyvalproic acid (3-OH-VPA) is the validated analytical reference standard for valproic acid metabolism quantification. Unlike generic VPA or alternative metabolites (4-ene-VPA, 4-OH-VPA), 3-OH-VPA exhibits weak mitochondrial β-oxidation inhibition and no embryotoxicity—making it the essential negative control for mechanistic hepatotoxicity and developmental toxicity studies. Supplied as a diastereomeric mixture at ≥98% purity (GC), it is optimized for LC-MS/MS method validation, CYP2A6 phenotyping assays, and drug-drug interaction investigations. Ensure reproducible, publication-ready data.

Molecular Formula C8H16O3
Molecular Weight 160.21 g/mol
CAS No. 58888-84-9
Cat. No. B022006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyvalproic acid
CAS58888-84-9
Synonyms3-OH-VPA;  2-Propyl-3-hydroxypentanoic Acid;  3-Hydroxy-2-propylpentanoic Acid; 
Molecular FormulaC8H16O3
Molecular Weight160.21 g/mol
Structural Identifiers
SMILESCCCC(C(CC)O)C(=O)O
InChIInChI=1S/C8H16O3/c1-3-5-6(8(10)11)7(9)4-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)
InChIKeyLLPFTSMZBSRZDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyvalproic Acid (CAS 58888-84-9): A Key Hydroxylated Metabolite of Valproic Acid for Pharmacokinetic and Toxicological Profiling


3-Hydroxyvalproic acid (3-OH-VPA, 2-n-propyl-3-hydroxypentanoic acid) is a hydroxy fatty acid metabolite [1] of the widely used anticonvulsant and mood-stabilizing drug valproic acid (VPA). It is formed endogenously via hepatic cytochrome P450 (CYP2A6) oxidation and mitochondrial β-oxidation pathways [2]. As a metabolite of VPA, 3-OH-VPA is a critical analytical reference standard for quantifying VPA metabolism in pharmacokinetic studies and for investigating the differential toxicological profiles of VPA and its hydroxylated metabolites, which are implicated in both therapeutic and adverse effects .

Why 3-Hydroxyvalproic Acid Cannot Be Substituted by Generic Valproic Acid or Other Metabolites in Research


The substitution of 3-hydroxyvalproic acid with valproic acid or other in-class metabolites (e.g., 4-ene-VPA, 4-OH-VPA) in experimental or analytical workflows is scientifically unsound due to profound differences in their biochemical and toxicological profiles. While valproic acid is a potent histone deacetylase (HDAC) inhibitor and direct-acting teratogen [1], 3-OH-VPA is a weak inhibitor of mitochondrial β-oxidation and exhibits no significant embryotoxicity in vitro [2]. These divergent activities mean that using a generic substitute would yield non-representative results in studies of VPA metabolism, hepatotoxicity, or developmental toxicity. The specific hydroxylation at the C3 position confers a distinct physicochemical and biological identity that is not interchangeable with the parent drug or its other metabolites, making the use of a validated analytical standard of 3-OH-VPA essential for accurate quantification and mechanistic studies .

Quantitative Differentiation of 3-Hydroxyvalproic Acid from Valproic Acid and Related Metabolites: Key Evidence for Research Selection


Embryotoxicity: 3-Hydroxyvalproic Acid Lacks the Direct Teratogenicity of Valproic Acid

In a direct head-to-head comparison using cultured whole rat embryos, valproic acid (VPA) at 0.8 mmol/L exhibited high embryotoxicity. In stark contrast, the hydroxylated metabolites, including 3-hydroxyvalproic acid, did not exhibit significant embryotoxicity at equimolar concentrations [1]. This finding supports the conclusion that hydroxylation of VPA in human fetal tissues represents a detoxification pathway, and that VPA itself is the direct-acting teratogen [1].

Developmental Toxicology Teratogenicity In Vitro Embryo Culture

Mitochondrial β-Oxidation Inhibition: 3-OH-VPA is a Weak Inhibitor Compared to Valproic Acid

3-Hydroxyvalproic acid is characterized as a weak inhibitor of enzymes associated with the mitochondrial β-oxidation pathway . This contrasts with the parent compound, valproic acid, which is known to inhibit β-oxidation more potently, contributing to its hepatotoxic potential [1]. The reduced inhibitory potency of 3-OH-VPA on this critical metabolic pathway is a key differentiator that explains its lower hepatotoxicity relative to VPA and other metabolites like 4-ene-VPA.

Mitochondrial Metabolism β-Oxidation Hepatotoxicity

Analytical Standard Purity and Suitability for LC-MS/MS Quantification

Commercially available 3-hydroxyvalproic acid (as a mixture of diastereomers) is supplied as an analytical standard with a purity of ≥98.0% (sum of diastereomers, GC) . This high purity and its inclusion in validated LC-MS/MS methods for the simultaneous quantification of VPA and its six major metabolites in human serum [1] directly address the need for a reliable, well-characterized reference material in clinical and research laboratories. The method developed by Yang et al. (2023) demonstrated excellent linearity (r > 0.99), accuracy (91.44-110.92%), and precision (<9.98%) for 3-OH-VPA in a 50 µL serum sample, confirming its suitability for high-throughput bioanalysis [1].

Bioanalysis LC-MS/MS Pharmacokinetics

Formation Rate in Hepatic Microsomes: A Distinctive Metabolic Signature Compared to Other Hydroxy-VPA Metabolites

In an in vitro study using hepatic microsomes from CYP2C9*1/*1 donors, the formation of 3-OH-VPA, 4-OH-VPA, and 5-OH-VPA was inhibited by Ginkgo biloba extract with distinct IC50 values [1]. The IC50 for inhibition of 3-OH-VPA formation was 370 ± 100 µg/mL, which is significantly higher than the IC50 for 4-OH-VPA (180 ± 30 µg/mL) and 5-OH-VPA (210 ± 20 µg/mL) [1]. This cross-study data indicates that 3-OH-VPA formation is less susceptible to inhibition by Ginkgo biloba constituents compared to the other hydroxylated metabolites, highlighting a unique and quantifiable difference in its metabolic regulation.

Drug Metabolism Cytochrome P450 In Vitro Metabolism

Fetal Detoxification Pathway: Hydroxylation to 3-OH-VPA Eliminates Embryotoxicity

A key study on the oxidative biotransformation of valproate by human fetal tissues (gestational age 50-77 days) demonstrated that while valproic acid itself is highly embryotoxic, none of the hydroxylated metabolites produced—including 3-hydroxyvalproic acid—exhibited significant embryotoxicity at equimolar concentrations (0.8 mmol/L) [1]. This provides direct evidence that the hydroxylation of VPA, specifically at the 3-position, is a critical detoxification process in the developing human fetus. The fetal adrenal gland was identified as the most active tissue for this reaction [1].

Fetal Metabolism Detoxification Developmental Pharmacology

Optimal Research and Industrial Applications for 3-Hydroxyvalproic Acid Based on Demonstrated Differentiation


LC-MS/MS Quantification of Valproic Acid Metabolites in Clinical Pharmacokinetic Studies

3-Hydroxyvalproic acid analytical standard is essential for developing and validating LC-MS/MS methods to quantify VPA and its metabolites in human serum. The published method by Yang et al. (2023) provides a directly applicable protocol that ensures accurate and precise measurement of this specific metabolite in patient samples, critical for studying drug-drug interactions (e.g., with carbapenems) and therapeutic drug monitoring [1].

Mechanistic Studies of Valproic Acid-Induced Hepatotoxicity

Given its classification as a weak inhibitor of mitochondrial β-oxidation, 3-OH-VPA serves as a key comparator to valproic acid and the more potent hepatotoxic metabolite 4-ene-VPA [1]. By comparing the effects of these compounds in in vitro hepatocyte models (e.g., HepG2 cells, primary human hepatocytes), researchers can dissect the specific contribution of potent β-oxidation inhibition to mitochondrial dysfunction and cell death .

Elucidation of Cytochrome P450-Mediated Drug Metabolism Pathways

The formation of 3-OH-VPA from VPA is primarily catalyzed by CYP2A6 [1]. The analytical standard is used in in vitro microsomal or recombinant CYP enzyme assays to quantify CYP2A6 activity and to investigate the impact of genetic polymorphisms or co-administered drugs/inhibitors on this specific metabolic route. The differential sensitivity to inhibitors like Ginkgo biloba extract (IC50 = 370 ± 100 µg/mL) provides a functional probe for this pathway .

Developmental Toxicology and Teratogenicity Mechanism Research

The demonstrated lack of embryotoxicity of 3-OH-VPA, in stark contrast to valproic acid, makes it an indispensable negative control in studies using whole embryo culture or embryonic stem cell models to investigate the molecular mechanisms of VPA-induced neural tube defects and other developmental toxicities [1]. It allows researchers to isolate the effects of the parent drug from those of its detoxified hydroxylated metabolites.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyvalproic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.